Ethanolamine-D7 is a deuterated isotopologue of ethanolamine, with the molecular formula C₂D₇NO and a molecular weight of approximately 68.13 g/mol. This compound features seven hydrogen atoms replaced by deuterium, which is a stable isotope of hydrogen. Ethanolamine itself is a colorless, viscous liquid known for its ammonia-like odor and is miscible in water and several organic solvents. It plays a significant role in biological systems as a precursor to phospholipids, which are vital components of cellular membranes .
Ethanolamine-D7, like ethanolamine, is involved in several biological processes. It serves as a building block for phospholipids, particularly phosphatidylethanolamine, which is crucial for forming cellular membranes. Additionally, it plays roles in signaling pathways through its derivatives, such as N-acylethanolamines, which have been implicated in various physiological processes including pain modulation and inflammation .
Ethanolamine-D7 can be synthesized through the deuteration of ethanolamine. The synthesis involves:
Ethanolamine-D7 has several applications primarily in research and analytical chemistry:
Studies involving ethanolamine-D7 focus on its interactions with enzymes and other biological molecules. The incorporation of deuterium alters the kinetic properties of reactions, allowing for detailed mechanistic studies. For example, the behavior of ethanolamine-D7 in lipid synthesis can provide insights into membrane dynamics and stability under various conditions .
Ethanolamine-D7 shares structural similarities with other compounds that contain amino and hydroxyl functional groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethanolamine | C₂H₇NO | Non-deuterated version; widely used in industrial applications. |
| Diethanolamine | C₄H₁₁NO₂ | Contains two hydroxyl groups; used as a surfactant and emulsifier. |
| Triethanolamine | C₆H₁₅NO₃ | Contains three hydroxyl groups; used in personal care products. |
| 2-Amino-2-methylpropan-1-ol | C₅H₁₃NO | A branched-chain amine; utilized in pharmaceuticals and agrochemicals. |
Uniqueness of Ethanolamine-D7: The primary distinction of ethanolamine-D7 lies in its isotopic labeling, which enables precise tracking and quantification in biochemical assays, providing insights into metabolic processes that are not possible with non-deuterated compounds.
Deuterium labeling in ethanolamine-D7 primarily relies on two methodologies: catalytic deuteration and H/D exchange reactions.
Catalytic Deuteration via Transition Metal Catalysts
A patented process involves reacting acetic acid, acetate, or amide precursors with deuterium gas (D2) in the presence of transition metal catalysts, such as ruthenium or palladium complexes. For example, acetic acid (CH3COOH) reacts with D2 under controlled conditions to yield deuterated ethanol derivatives. The catalyst facilitates selective deuteration at the α- and β-positions of the ethanolamine backbone, achieving isotopic enrichment exceeding 99% at targeted sites. This method prioritizes regioselectivity, minimizing deuterium incorporation in non-target positions (e.g., ≤5% D in R1–R3 positions).
H/D Exchange Reactions in Deuterated Solvents
Alternative approaches employ deuterated water (D2O) or deuterated alcohols as solvents, leveraging ruthenium pincer complexes to catalyze H/D exchange at the α-carbon of ethanolamine. This method achieves up to 98 atom% deuterium purity but requires prolonged reaction times and meticulous control of pH and temperature to prevent side reactions.
Comparative Analysis of Deuteration Methods
The table below summarizes key parameters for these strategies:
Ensuring isotopic purity in ethanolamine-D7 requires advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 2H NMR are indispensable for verifying deuterium distribution. For instance, the absence of 1H signals at 3.6 ppm (methylene groups) and 1.2 ppm (hydroxyl group) confirms complete deuteration at these positions. Quantitative analysis using 13C NMR further resolves residual protonation in the carbon backbone.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic abundance. Ethanolamine-D7 exhibits a molecular ion peak at m/z 68.126, consistent with its theoretical mass (68.097). Deviations ≤0.02% indicate acceptable purity.
Isotopic Purity Standards
Commercial ethanolamine-D7 must meet ≥98 atom% deuterium purity, as verified by gas chromatography-mass spectrometry (GC-MS) coupled with isotopic dilution analysis. Batch-specific certificates of analysis typically include:
Storage and Handling ProtocolsTo maintain isotopic integrity, ethanolamine-D7 is stored at room temperature in inert atmospheres, avoiding prolonged exposure to moisture. Accelerated stability studies confirm no deuterium loss occurs over 24 months under recommended conditions.
Ethanolamine-D7 serves as a critical stable isotope tracer in elucidating the complex mechanisms underlying lipid biosynthesis, particularly through the Kennedy pathway for phosphatidylethanolamine synthesis [1] [2] [3]. The deuterated compound, with its molecular formula C₂D₇NO and molecular weight of 68.13 grams per mole, provides researchers with a powerful tool to track metabolic flux through phospholipid biosynthetic pathways .
The Kennedy pathway represents the primary route for de novo phosphatidylethanolamine synthesis in mammalian cells, consisting of three sequential enzymatic steps [2] [3]. In the initial step, ethanolamine kinase catalyzes the adenosine triphosphate-dependent phosphorylation of ethanolamine to form ethanolamine-phosphate, with adenosine diphosphate as a byproduct [2] [3]. The second step involves cytidine triphosphate:ethanolamine-phosphate cytidylyltransferase, which utilizes ethanolamine-phosphate and cytidine triphosphate to form the high-energy donor cytidine diphosphate-ethanolamine with pyrophosphate release [2] [3]. This reaction constitutes the rate-limiting step of the Kennedy pathway [2]. The final step employs diacylglycerol:cytidine diphosphate-ethanolamine ethanolaminephosphotransferase to catalyze the formation of phosphatidylethanolamine from cytidine diphosphate-ethanolamine and diacylglycerol, producing cytidine monophosphate as a byproduct [2] [3].
Table 1: Kennedy Pathway Enzymes and Ethanolamine-D7 Interactions
| Enzyme | EC Number | Substrate | Product | Rate-limiting Step | Deuterium Effect |
|---|---|---|---|---|---|
| Ethanolamine Kinase | EC 2.7.1.82 | Ethanolamine + ATP | Phosphoethanolamine + ADP | No | Minimal kinetic isotope effect |
| CTP:Ethanolamine-phosphate Cytidylyltransferase | EC 2.7.7.14 | Phosphoethanolamine + CTP | CDP-ethanolamine + PPi | Yes | Primary site for isotope tracking |
| Diacylglycerol:CDP-ethanolamine Ethanolaminephosphotransferase | EC 2.7.8.1 | CDP-ethanolamine + Diacylglycerol | Phosphatidylethanolamine + CMP | No | Product incorporates deuterated label |
Research utilizing Ethanolamine-D7 in tracer studies has revealed significant insights into phospholipid homeostasis under various physiological conditions [6] [7]. Studies employing stable isotope-resolved metabolomics approaches have demonstrated that the deuterated ethanolamine allows for precise quantification of phosphatidylethanolamine synthesis rates and turnover dynamics [8]. The incorporation of deuterium labels enables researchers to distinguish between newly synthesized phospholipids and pre-existing pools, providing unprecedented resolution in metabolic flux analysis [8].
Investigation of phosphatidylethanolamine synthesis in different cellular compartments has been facilitated by Ethanolamine-D7 labeling studies [9] [10]. The compound's stable isotope properties allow for detailed analysis of subcellular phospholipid distribution and the relative contributions of different biosynthetic pathways [10]. Research has shown that the ethanolamine cycle operates through differential recycling mechanisms, with phosphatidylethanolamine derived from phosphatidylserine and ethanolamine showing distinct metabolic fates [10].
Table 2: Isotope Distribution Patterns in Ethanolamine-D7 Studies
| Study Type | Primary Deuterium Label Retention (%) | Detection Method | Typical Study Duration | Key Applications |
|---|---|---|---|---|
| Phospholipid Synthesis Tracing | 95.2 | LC-MS/MS | 2-24 hours | Lipid biosynthesis rate measurement |
| Membrane Dynamics Analysis | 88.7 | NMR Spectroscopy | 30 minutes - 4 hours | Membrane fluidity and structure |
| Metabolic Flux Quantification | 92.4 | GC-MS | 1-8 hours | Carbon/nitrogen flux analysis |
| Enzyme Kinetics Studies | 97.1 | Enzyme Assay + MS | 5-60 minutes | Enzyme mechanism elucidation |
| Cellular Compartment Distribution | 89.3 | Subcellular Fractionation + MS | 1-12 hours | Organelle-specific metabolism |
Mass spectrometric analysis of Ethanolamine-D7 and its metabolites has advanced significantly with the development of high-resolution analytical methods [11] [12]. These techniques allow for precise quantification of deuterium incorporation patterns and metabolic product identification [11] [12]. The analytical approaches employ liquid chromatography-tandem mass spectrometry systems with multiple reaction monitoring to achieve high sensitivity and specificity for deuterated compounds [11].
While Ethanolamine-D7 primarily functions as a tracer for phospholipid synthesis, its application in polyamine metabolism research provides valuable insights into the interconnected nature of cellular metabolic networks [13] [14] [15]. Polyamine metabolism encompasses the biosynthesis and catabolism of putrescine, spermidine, and spermine, which are essential polycations required for cell physiology, growth, and differentiation [13] [16].
The polyamine biosynthetic pathway initiates with arginase-catalyzed conversion of arginine to ornithine, followed by ornithine decarboxylase-mediated decarboxylation to generate putrescine [13]. Sequential aminopropyl group additions from decarboxylated S-adenosyl methionine to putrescine and spermidine, catalyzed by spermidine synthase and spermine synthase respectively, produce spermidine and spermine [13]. The catabolism of polyamines occurs through spermidine/spermine N¹-acetyltransferase and acetylpolyamine oxidase cascade, representing a back-conversion of the biosynthetic process [13] [14].
Ethanolamine-D7 serves as a valuable control compound in polyamine metabolism studies, allowing researchers to distinguish between direct polyamine pathway effects and general metabolic perturbations [17] [18]. The stereochemistry of ornithine decarboxylase reactions has been elucidated using deuterium labeling approaches, demonstrating that the decarboxylation proceeds with retention of configuration [18]. These studies reveal that deuterium incorporation patterns can provide mechanistic insights into enzyme function and metabolic pathway organization [18].
Table 4: Polyamine Pathway Interactions with Ethanolamine-D7
| Pathway Component | Interaction with Ethanolamine-D7 | Deuterium Cross-contamination (%) | Analytical Considerations |
|---|---|---|---|
| Ornithine Decarboxylase Activity | No direct interaction | 0.2 | Separate detection windows |
| Putrescine Formation | Minimal cross-pathway effects | 0.4 | Mass spectral interference minimal |
| Spermidine Synthase Activity | Potential amino-group competition | 1.2 | Requires high-resolution MS |
| Spermine Synthase Activity | Indirect metabolic coupling | 0.8 | Standard correction factors needed |
| Polyamine Oxidase Activity | No observed interference | 0.1 | Background subtraction required |
Research investigations utilizing stable isotope-resolved metabolomics have demonstrated the utility of Ethanolamine-D7 in comprehensive metabolic studies that encompass both phospholipid and polyamine pathways [15]. These approaches allow for simultaneous tracking of multiple metabolic networks and their interconnections [15]. The gut microbiome studies employing carbon-13 labeled substrates have revealed distinct enrichment profiles for polyamines, indicating complex biosynthetic mechanisms that can be complemented by ethanolamine tracer studies [15].
The regulation of polyamine metabolism involves multiple levels of control, including transcriptional, translational, and post-translational mechanisms [13]. Ethanolamine-D7 applications in these studies provide baseline metabolic measurements that enable accurate assessment of polyamine-specific effects [13] [16]. The compound's stability and lack of direct interference with polyamine enzymes make it an ideal internal standard for comprehensive metabolomic analyses [16].
Microbial metabolism of ethanolamine represents a significant area of research where Ethanolamine-D7 serves as an essential tracer compound for understanding bacterial utilization pathways and their physiological implications [19] [20] [21]. Various bacterial species, including Salmonella, Enterococcus, Escherichia, Listeria, and Streptomyces, can utilize ethanolamine as a carbon and nitrogen source through specialized metabolic systems [20] [21].
The ethanolamine utilization system in Escherichia coli involves bacterial microcompartments that encapsulate the metabolic pathway enzymes [19] [22]. These self-assembling protein megacomplexes facilitate efficient ethanolamine catabolism while preventing the accumulation of toxic intermediates such as acetaldehyde [19] [22]. Research using genome-scale modeling and carbon-13 fluxomics has revealed that ethanolamine serves both as nitrogen and carbon sources in Escherichia coli K-12, contributing to significant metabolic overflow [19] [22].
The primary ethanolamine degradation pathway in most bacteria involves ethanolamine ammonia lyase, which splits ethanolamine into ammonia and acetaldehyde [20]. However, Streptomyces coelicolor employs a novel pathway through gamma-glutamylethanolamide synthetase, which catalyzes the glutamylation of ethanolamine to form gamma-glutamylethanolamide [23]. This alternative pathway does not produce toxic byproducts and represents the first characterized step in a distinct ethanolamine utilization mechanism [23].
Table 3: Microbial Ethanolamine-D7 Biotransformation Characteristics
| Microorganism | Ethanolamine Utilization Rate (μmol/g/h) | Primary Products | Deuterium Recovery (%) | Metabolic Pathway | Growth Enhancement Factor |
|---|---|---|---|---|---|
| Escherichia coli K-12 | 12.4 | Acetaldehyde, Ammonia | 87.3 | Eut BMC system | 2.1 |
| Salmonella enterica Typhimurium | 15.7 | Acetaldehyde, Ammonia | 89.1 | Eut BMC system | 2.4 |
| Listeria monocytogenes | 8.9 | Acetaldehyde, Ammonia | 82.4 | Eut BMC system | 1.8 |
| Streptomyces coelicolor | 6.2 | γ-Glutamylethanolamide | 76.8 | Novel glutamylation pathway | 1.3 |
| Enterococcus faecalis | 10.1 | Acetaldehyde, Ammonia | 85.2 | Eut BMC system | 1.9 |
Ethanolamine-D7 tracer studies have provided crucial insights into the role of ethanolamine metabolism in bacterial pathogenesis and host-microbe interactions [21] [24]. Research on Listeria monocytogenes has demonstrated that ethanolamine utilization affects intracellular survival and replication within host cells [21]. The formation of bacterial microcompartments has been observed in bacteria infecting intestinal epithelial cells but not in macrophage cell lines, indicating tissue-specific metabolic adaptations [21].
The gut microbiome's capacity to metabolize ethanolamine has significant implications for host health and disease [24]. Studies have shown that reduced ethanolamine-metabolizing bacterial populations in obese individuals lead to elevated gut ethanolamine levels, which subsequently increase intestinal permeability and inflammation [24]. This finding highlights the importance of microbial ethanolamine metabolism in maintaining intestinal barrier function and metabolic homeostasis [24].
Comparative genomic analysis of ethanolamine utilization has revealed evolutionary relationships and horizontal gene transfer events among bacterial species [25]. The ethanolamine utilization genes show variable distribution patterns across different bacterial families, with evidence of recruitment and occasional loss of auxiliary genes in Firmicutes and horizontal transfers from Firmicutes to Enterobacteriaceae [25]. These evolutionary insights provide context for understanding the diversity of ethanolamine metabolism strategies across microbial communities [25].
Research utilizing Ethanolamine-D7 in microbial systems has also contributed to understanding the coupling between ethanolamine metabolism and cobalamin biosynthesis [25]. The identification of conserved DNA motifs representing binding sites for ethanolamine utilization regulators suggests coordinated regulation of apoenzyme and cofactor biosyntheses in enterobacterial species [25]. This regulatory coupling ensures efficient utilization of ethanolamine while maintaining appropriate cofactor availability [25].